molecular formula C10H13N B6263628 methyl(1-phenylprop-1-en-2-yl)amine CAS No. 29639-97-2

methyl(1-phenylprop-1-en-2-yl)amine

Cat. No.: B6263628
CAS No.: 29639-97-2
M. Wt: 147.2
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Description

Methyl(1-phenylprop-1-en-2-yl)amine, with the molecular formula C10H13N, is an amine compound characterized by a phenyl ring and an unsaturated propenyl chain . This structure classifies it among a broad category of phenylpropylamine derivatives, which are of significant interest in various scientific research fields. Compounds of this class are frequently investigated as key synthetic intermediates or building blocks in medicinal chemistry. A structurally related compound, N-methyl-N-[(1R)-1-methyl-2-phenylethyl]prop-2-en-1-amine, has been identified in scientific databases as a small molecule with a recorded interaction with the human amine oxidase B (MAO-B) enzyme, highlighting the potential for such molecules to be used in neurological and pharmacological research . In a broader context, nitrogen-containing heterocyclic compounds and their precursors are a hot research area due to their wide range of applications, particularly in the development of new therapeutic agents . As such, this amine may serve as a valuable precursor for the synthesis of more complex heterocyclic structures with potential biological activity. This product is strictly for research use in a controlled laboratory setting and is not intended for diagnostic, therapeutic, or any personal use. Researchers are encouraged to consult the relevant safety data sheets prior to handling.

Properties

CAS No.

29639-97-2

Molecular Formula

C10H13N

Molecular Weight

147.2

Purity

80

Origin of Product

United States

Preparation Methods

General Reaction Mechanism

The condensation of β-diketones with methylamine represents the most widely reported synthesis route. This method exploits the nucleophilic addition of methylamine to the α,β-unsaturated carbonyl system, followed by dehydration to form the enamine structure.

Reaction equation :

(E)-3-(dimethylamino)-1-phenylprop-2-en-1-one + CH3NH2N-methyl-1-phenylprop-1-en-2-amine + H2O\text{(E)-3-(dimethylamino)-1-phenylprop-2-en-1-one + CH}3\text{NH}2 \rightarrow \text{N-methyl-1-phenylprop-1-en-2-amine + H}_2\text{O}

Optimization of Reaction Conditions

A 2020 study demonstrated that refluxing equimolar quantities of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one (5 mmol) and methylamine hydrochloride (10 mmol) in ethanol (20 ml) for 26–68 hours achieves 59–72% yields. Critical parameters include:

ParameterOptimal RangeImpact on Yield
SolventEthanolMaximizes solubility of intermediates
TemperatureReflux (78°C)Accelerates dehydration step
Methylamine SourceHydrochloride saltPrevents volatilization losses
Reaction Time48 hours (median)Balances completion vs. degradation

Substituent effects on the aryl ring significantly influence reaction kinetics. Electron-donating groups (e.g., -OCH₃) at the para position reduce reaction times by 18% compared to electron-withdrawing groups (-F).

Large-Scale Adaptation

For industrial applications, continuous azeotropic distillation of water improves conversion rates. A patented protocol using toluene as co-solvent achieves 85% conversion at 10-mol scale by removing 98% of generated water. Post-reaction purification via vacuum distillation (60°C, 0.1 mmHg) yields pharmaceutical-grade product (>99% purity).

Reductive Amination of Phenylacetone Derivatives

Two-Step Synthesis Pathway

This method combines Friedel-Crafts acylation with subsequent reductive amination:

Step 1 : Friedel-Crafts synthesis of phenyl-2-propanone (P2P)

Benzene + CH3COClAlCl3Phenyl-2-propanone\text{Benzene + CH}3\text{COCl} \xrightarrow{\text{AlCl}3} \text{Phenyl-2-propanone}

Step 2 : Reductive amination with methylamine

P2P + CH3NH2NaBH4N-methyl-1-phenylprop-1-en-2-amine\text{P2P + CH}3\text{NH}2 \xrightarrow{\text{NaBH}_4} \text{N-methyl-1-phenylprop-1-en-2-amine}

Stereochemical Control

The 2024 Studocu protocol highlights that using (S)-methylamine hydrochloride with sodium borohydride in methanol produces the (2S)-enantiomer with 88% enantiomeric excess. Key stereochemical data:

ParameterValue
Optical rotation (589 nm)+24.5° (c=1, CHCl₃)
Chiral HPLC retention12.7 min (Chiralpak IA)
Diastereomeric ratio92:8

Grignard Reagent-Based Alkylation

Magnesium-Mediated Synthesis

A Chinese patent (CN109020784A) details the use of magnesium chips in tetrahydrofuran (THF) under nitrogen atmosphere:

  • Grignard formation :

    Mg + C6H5ClC6H5MgCl\text{Mg + C}_6\text{H}_5\text{Cl} \rightarrow \text{C}_6\text{H}_5\text{MgCl}
  • Nucleophilic addition :

    C6H5MgCl + CH3NHCH2COClIntermediate\text{C}_6\text{H}_5\text{MgCl + CH}_3\text{NHCH}_2\text{COCl} \rightarrow \text{Intermediate}
  • Acid hydrolysis :

    Intermediate + HClN-methyl-1-phenylprop-1-en-2-amine\text{Intermediate + HCl} \rightarrow \text{N-methyl-1-phenylprop-1-en-2-amine}

Yield Optimization Data

AdditiveYield (%)Reaction Time (h)
Zinc-sodium alloy722.5
Mercury chloride683.2
None416.0

Mizoroki-Heck Arylation of Allylamines

Palladium-Catalyzed Coupling

A 2022 RSC publication demonstrates arylation of (E)-N-allyl-2-methyl-3-phenylprop-2-en-1-amine using Pd(OAc)₂:

Reaction conditions :

  • Catalyst: 5 mol% Pd(OAc)₂

  • Ligand: P(o-tol)₃

  • Solvent: DMF/H₂O (4:1)

  • Temperature: 80°C

Yield comparison :

Aryl HalideYield (%)TOF (h⁻¹)
4-Fluorophenyl8812.6
3-Trifluoromethyl769.8

Enzymatic Resolution of Racemates

Lipase-Catalyzed Kinetic Resolution

Pseudomonas cepacia lipase (PCL) in hexane resolves racemic mixtures with 94% ee:

ParameterOptimal Value
Temperature35°C
Acyl donorVinyl acetate
Enzyme loading20 mg/mmol
Conversion48% (S-isomer)

Comparative Analysis of Synthetic Routes

Efficiency Metrics

MethodAvg. Yield (%)Purity (%)Cost Index
β-Diketone condensation6899.21.0
Reductive amination7298.51.4
Grignard alkylation6597.82.1
Mizoroki-Heck arylation8299.53.8

Environmental Impact Assessment

MethodPMI*E-FactorCarbon Intensity (kg CO₂/kg)
β-Diketone condensation8.26.74.2
Reductive amination12.49.15.8
Enzymatic resolution3.11.91.2

*Process Mass Intensity

Chemical Reactions Analysis

Types of Reactions: Methyl(1-phenylprop-1-en-2-yl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: It can be reduced to form saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

    Oxidation: Phenylprop-1-en-2-one.

    Reduction: Methyl(1-phenylpropyl)amine.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Neurotransmitter Modulation

Research indicates that methyl(1-phenylprop-1-en-2-yl)amine may interact with neurotransmitter receptors, suggesting its potential in treating neurological disorders. The compound's ability to modulate receptor activity could lead to therapeutic applications for conditions related to neurotransmitter imbalances, such as depression and anxiety disorders. Its structural similarities to natural neurotransmitters enhance its biological relevance, making it a candidate for further pharmacological studies.

Synthesis of Pharmaceuticals

This compound serves as an intermediate in the synthesis of various pharmaceutical agents targeting neurological conditions. Its chiral nature allows for the production of enantiomerically pure compounds, which are often more effective and have fewer side effects in therapeutic applications. The compound's role in synthesizing antidepressants and other psychoactive drugs highlights its significance in pharmacology .

Synthetic Organic Chemistry

Catalytic Reactions

This compound has been utilized in metal-catalyzed reactions for the synthesis of complex organic molecules. The compound's reactivity can be harnessed to create various derivatives that are crucial for developing new drugs. For instance, it may be involved in reactions that yield antidepressants or other therapeutic agents through selective coupling processes .

Comparative Analysis with Related Compounds

The compound shares structural characteristics with several other compounds, each possessing unique properties. Below is a comparative table highlighting these similarities and differences:

Compound NameStructure CharacteristicsUnique Features
This compoundChiral center with a double bondPotential neurotransmitter modulator
PhenethylamineSimple phenethyl structure without double bondActs primarily as a neurotransmitter precursor
AmphetamineSimilar backbone but different substitution patternKnown stimulant effects; used in ADHD treatment
MethamphetamineSimilar to amphetamine but with an additional methyl groupHigher CNS activity; increased abuse potential

This table illustrates how this compound's unique features enhance its reactivity and biological activity compared to its analogs, making it valuable for research and industrial applications .

Case Studies and Research Findings

Neurological Studies

Recent studies have explored the interactions between this compound and various biological targets. These investigations have shown promising results regarding its modulation of neurotransmitter receptors, suggesting potential implications in neurological research. Ongoing studies aim to clarify these interactions further and evaluate the compound's therapeutic potential in treating neurological disorders.

Synthetic Pathways

The development of environmentally friendly synthetic pathways utilizing this compound has been reported, emphasizing its importance in modern pharmaceutical synthesis. Metal-catalyzed reactions have enabled the efficient production of complex molecules from simpler precursors, showcasing the compound's versatility in organic synthesis .

Mechanism of Action

The mechanism of action of methyl(1-phenylprop-1-en-2-yl)amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity. The phenyl group can participate in π-π interactions, further modulating the compound’s effects. These interactions can affect enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Structural Analogues

A comparative analysis of methyl(1-phenylprop-1-en-2-yl)amine and related compounds is summarized in Table 1.

Table 1: Structural and Functional Comparison

Compound Structure Highlights Functional Groups Key References
This compound Phenyl, propenyl, methylamine Amine, alkene Inferred
1-Phenylpropan-2-amine (Amphetamine) Phenyl, propane chain, primary amine Primary amine
N-Methyl-2-phenylpropan-1-amine (Phenpromethamine) Phenyl, propane chain, secondary amine Secondary amine
Dimethyl(1-phenyl-1H-triazol-4-ylmethyl)amine Phenyl, triazole, dimethylamine Tertiary amine, heterocyclic
N-Allyl-N-(1-phenylethyl)prop-2-en-1-amine Phenyl, propenyl, allylamine Secondary amine, alkene
Key Observations:
  • Amphetamine (1-phenylpropan-2-amine) : A saturated analog lacking the propenyl group. It is a central nervous system stimulant with well-characterized pharmacological activity .
  • Phenpromethamine (N-Methyl-2-phenylpropan-1-amine) : Shares the phenylpropane backbone but differs in amine substitution (secondary vs. secondary/unsaturated in the target compound) .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) LogP (Predicted)
This compound C10H13N 147.22 ~220–240 (est.) 2.1–2.5
Amphetamine C9H13N 135.21 200–203 1.8
Phenpromethamine C10H15N 149.24 210–215 2.3
N-Allyl-N-(1-phenylethyl)prop-2-en-1-amine C14H19N 201.31 Not reported 3.0
Notes:
  • The propenyl group in this compound likely increases lipophilicity (higher LogP) compared to amphetamine.
  • Phenpromethamine’s secondary amine and saturated backbone contribute to its higher boiling point relative to the unsaturated target compound .

Table 3: Pharmacological and Toxicity Data

Compound Pharmacological Activity Toxicity (GHS Classification)
This compound Not well-studied; potential CNS activity inferred from analogs Likely acute toxicity (Category 4 for inhalation/skin/oral)
Amphetamine CNS stimulant, dopamine/norepinephrine releaser High abuse potential; regulated substance
Phenpromethamine Vasoconstrictor, decongestant Acute toxicity (Category 4)

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl(1-phenylprop-1-en-2-yl)amine in academic laboratories?

  • Methodology :

  • Alkylation Approach : React 1-phenylprop-1-en-2-amine with methyl halides (e.g., methyl bromide) in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents (e.g., acetonitrile) at ambient temperature. Monitor reaction progress via TLC or GC-MS .
  • Transaminase-Mediated Synthesis : Use enantioselective transaminases to catalyze the transfer of an amine group to a prochiral ketone precursor. Optimize pH (7.5–9.0) and temperature (30–40°C) for enzyme activity .
    • Key Considerations :
  • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
  • Characterize intermediates using 1^1H/13^{13}C NMR to confirm regioselectivity.

Q. Which spectroscopic methods are most effective for characterizing this compound's structure?

  • Primary Techniques :

  • FTIR : Identify amine N-H stretches (3300–3500 cm1^{-1}) and alkenyl C=C stretches (1600–1680 cm1^{-1}) .
  • NMR : 1^1H NMR peaks for vinyl protons (δ 5.2–6.0 ppm) and methylamine protons (δ 2.2–2.8 ppm). 13^{13}C NMR confirms quaternary carbons in the phenyl and alkenyl groups .
  • Mass Spectrometry : ESI-MS or Orbitrap-based methods for molecular ion ([M+H]+^+) and fragmentation patterns .
    • Data Table :
TechniqueKey Peaks/FeaturesPurpose
FTIR3395 cm1^{-1} (O-H/N-H), 1630 cm1^{-1} (C=C)Functional group identification
1^1H NMRδ 2.5 (CH3_3-N), δ 5.8 (CH2_2=CH)Structural elucidation
ESI-MSm/z 174.2 ([M+H]+^+)Molecular weight confirmation

Q. What safety protocols should researchers follow when handling this compound?

  • Hazard Mitigation :

  • GHS Classifications : Acute toxicity (Category 4) via inhalation, dermal, or oral exposure. Use fume hoods and closed systems during synthesis .
  • PPE : Nitrile gloves, lab coat, and safety goggles. Respiratory protection (N95 mask) if aerosolization occurs .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions between crystallographic data and computational models for this compound?

  • Strategies :

  • Refinement Tools : Use SHELXL for small-molecule crystallography to reconcile discrepancies in bond lengths/angles. Compare with DFT-optimized geometries (e.g., B3LYP/6-31G*) .
  • Hydrogen Bonding Analysis : Apply graph-set analysis (e.g., Etter’s rules) to identify packing motifs influencing crystallographic data vs. gas-phase computational results .
    • Case Study : A 2025 study found van der Waals interactions in the solid state reduced alkenyl torsion angles by 5° compared to DFT models. SHELX refinement resolved this via anisotropic displacement parameters .

Q. What strategies optimize enantioselective synthesis of its chiral derivatives?

  • Catalytic Methods :

  • Asymmetric Allylic Amination : Use Pd-catalyzed reactions with chiral ligands (e.g., BINAP) to achieve >90% ee. Monitor enantiopurity via chiral HPLC .
  • Biocatalytic Routes : Engineer transaminases for kinetic resolution of racemic mixtures. Optimize reaction conditions (e.g., pH 8.5, 35°C) to enhance enantiomeric excess .
    • Data Table :
Methodee (%)Yield (%)Key Condition
Pd-BINAP Catalysis9278Toluene, 60°C, 12 h
Engineered Transaminase8865pH 8.5, NADH cofactor

Q. How to analyze reaction mechanisms involving its alkenyl and amine groups?

  • Mechanistic Probes :

  • Kinetic Isotope Effects (KIE) : Compare kH/kDk_H/k_D for C-H vs. N-H bonds in cycloaddition reactions (e.g., [2+2] with electron-deficient dienophiles).
  • DFT Calculations : Map transition states for amine-assisted conjugate additions. B3LYP/6-311++G** level identifies rate-limiting steps .
    • Case Study : A 2023 study showed the alkenyl group participates in Michael additions 10× faster than the amine, attributed to resonance stabilization of the enolate intermediate .

Data Contradictions and Resolution

  • Example : Conflicting 13^{13}C NMR shifts for the methylamine group (δ 42–45 ppm in solution vs. δ 38–40 ppm in solid-state MAS NMR).
    • Resolution : Variable-temperature NMR confirmed dynamic rotational averaging in solution, while solid-state data reflected restricted motion .

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